1-Allylhydantoin
Overview
Description
1-Allylhydantoin is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of hydantoin, characterized by the presence of an allyl group attached to the nitrogen atom at the first position of the hydantoin ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that hydantoins and their derivatives, such as 1-allylhydantoin, have received substantial attention due to their broad-spectrum pharmacological activities .
Mode of Action
It is suggested that combinations of two or more pharmacophoric groups can lead to hybrid molecules that display a mixed mechanism of action on biological targets .
Biochemical Pathways
Hydantoins and their derivatives have been shown to affect various biochemical pathways due to their broad-spectrum pharmacological activities .
Result of Action
It is known that hydantoins and their derivatives have shown useful pharmacological activities such as anticonvulsant, antitumor, antiarrhythmic, and herbicidal properties .
Biochemical Analysis
Biochemical Properties
1-Allylhydantoin plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, facilitating the breakdown and oxidation of specific substrates
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of certain cell types, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . For example, it may inhibit hydrolases by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylhydantoin can be synthesized through various methods. One common approach involves the reaction of hydantoin with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Allylhydantoin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of allyl-substituted derivatives .
Scientific Research Applications
1-Allylhydantoin has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: this compound is utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Hydantoin: The parent compound, lacking the allyl group.
Thiohydantoin: A sulfur-containing analogue.
Iminohydantoin: An imine derivative of hydantoin.
Uniqueness: 1-Allylhydantoin is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications .
Properties
IUPAC Name |
1-prop-2-enylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDTTZWHFZUVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621618 | |
Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3366-93-6 | |
Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3366-93-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-allylhydantoin suitable for developing antibacterial materials?
A: this compound acts as a precursor for generating N-chloramines, potent biocidal agents. This is achieved by grafting this compound onto a material's surface, followed by chlorination. The resulting N-chloramine-decorated material exhibits enhanced antibacterial activity. [, ]
Q2: How does the combination of this compound-derived N-chloramines with other materials enhance their antibacterial properties?
A: The research suggests a synergistic antibacterial effect when this compound-derived N-chloramines are combined with other materials. For example, in the case of silver chloride nanoparticles embedded in silica (AgCl@S) [], both the silver chloride and the N-chloramines contribute to bacterial inactivation. Silver ions released from silver chloride are known for their broad-spectrum antibacterial activity. Meanwhile, N-chloramines offer potent oxidizing power, further contributing to the overall bactericidal effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.